Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate
Description
Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate is a heterocyclic ester featuring a pyridone (2-oxopyridine) core substituted with a chlorine atom at the 5-position and an ethyl acetate moiety at the 1-position. The pyridone ring, a lactam structure, confers hydrogen-bonding capabilities, while the ester group may act as a prodrug moiety, enhancing bioavailability through hydrolysis to the corresponding carboxylic acid in vivo. Structural studies of related compounds (e.g., benzofuran derivatives) highlight the importance of π-π interactions and hydrogen bonding in crystal packing .
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-9(13)6-11-5-7(10)3-4-8(11)12/h3-5H,2,6H2,1H3 |
InChI Key |
HHPPBWONVBGMFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C=CC1=O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 5-Chloro-2-hydroxypyridine with Ethyl Bromoacetate
Overview:
The most documented and efficient method for synthesizing Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate involves the alkylation of 5-chloro-2-hydroxypyridine with ethyl bromoacetate in the presence of a base.
Reaction Conditions and Procedure:
- Starting Materials: 5-chloro-2-hydroxypyridine, ethyl bromoacetate
- Base: Potassium carbonate (K2CO3)
- Solvent: Acetonitrile (CH3CN)
- Temperature: 50 °C
- Reaction Time: Approximately 1 hour 15 minutes
- Workup: The reaction mixture is poured into brine and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.
- Yield: 90%
- Purity confirmed by 1H NMR (DMSO-d6) with characteristic peaks:
- Triplet at 1.21 ppm (3H, J=7.2 Hz) for ethyl group methyl protons
- Quartet at 4.15 ppm (2H, J=7.2 Hz) for ethyl group methylene protons
- Singlet at 4.66 ppm (2H) for the methylene adjacent to nitrogen
- Aromatic protons at 6.47 ppm (d, J=9.9 Hz), 7.55 ppm (dd, J=3.0, 9.9 Hz), and 7.98 ppm (d, J=3.0 Hz) corresponding to the pyridine ring protons
| Parameter | Details |
|---|---|
| Base | Potassium carbonate (8.53 g, 61.7 mmol) |
| Solvent | Acetonitrile (61 mL) |
| Temperature | 50 °C |
| Time | 1.25 hours |
| Yield | 90% |
| Purification | Silica gel chromatography |
| Product Appearance | Yellow liquid |
This method is straightforward, uses readily available reagents, and provides high yield and purity, making it the preferred industrial preparation route.
Process Optimization and Post-Treatment Considerations
In related pyridone derivative syntheses, process optimization studies emphasize the importance of reaction medium and post-treatment for maximizing yield and purity. For example, avoiding water in the reaction system prevents hydroxyl by-product formation, which can reduce yield. Post-treatment steps such as thorough removal of acetic acid and careful pH adjustment are critical for efficient extraction and isolation.
Although these studies focus on related compounds, the principles apply to the preparation of this compound, especially in scale-up manufacturing.
Analytical Characterization and Confirmation
- 1H NMR is the primary tool for confirming the structure, showing characteristic signals for the ethyl ester group and pyridine ring protons.
- Chemical shifts and coupling constants help verify substitution patterns and purity.
- Silica gel column chromatography is the standard purification technique, ensuring removal of unreacted starting materials and side products.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or water.
Hydrolysis: Acidic or basic conditions are used, with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution Reactions: Products include substituted pyridine derivatives.
Hydrolysis: The major product is 5-chloro-2-oxopyridine-1-acetic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridone Derivatives
Ethyl 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetate Hydrochloride (CAS: 1243308-37-3)
Key Differences :
- The amino group introduces basicity, altering reactivity in nucleophilic substitutions.
- The hydrochloride salt improves aqueous solubility but may reduce stability in acidic environments.
Benzofuran-Based Esters
Ethyl 2-(5-Bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate
- Structure : Features a benzofuran ring substituted with bromo and ethylsulfinyl groups.
- Properties : Exhibits aromatic π-π interactions (center-to-center distance: 3.814 Å) and weak C–H⋯O hydrogen bonds in its crystal structure .
- Synthesis : Prepared via oxidation of a thioether precursor, demonstrating the reactivity of sulfur-containing analogs.
Key Differences :
- The ethylsulfinyl group introduces chirality and polarizability, influencing metabolic pathways.
Imidazole and Triazole Derivatives
Ethyl 2-(5-(4-Chlorophenyl)-2-phenyl-1H-imidazol-4-yl)acetate
Key Differences :
- The imidazole’s nitrogen-rich structure offers multiple hydrogen-bonding sites, contrasting with the pyridone’s single oxygen.
- Chlorophenyl groups may increase lipophilicity, affecting membrane permeability.
Triazole Derivatives (e.g., 2-((4-Methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate)
Key Differences :
- The sulfur atom in thioacetate derivatives may influence redox reactivity.
Ester Group Variations
Ethyl Oxalate Derivatives
Key Differences :
- Oxalate esters are more prone to hydrolysis than acetate esters, affecting drug release kinetics.
Biological Activity
Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, antioxidant, and anticancer research. This article reviews the synthesis, biological properties, and potential applications of this compound based on various studies.
Chemical Structure and Synthesis
This compound is characterized by its pyridine ring, which is substituted with a chlorine atom and an oxo group. The synthesis of this compound typically involves the reaction of ethyl acetate with 5-chloro-2-pyridinecarboxylic acid derivatives under specific conditions that facilitate the formation of the ester linkage. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens such as Staphylococcus aureus and Escherichia coli have been reported to be in the range of 0.0048 to 0.0195 mg/mL, indicating potent antibacterial effects .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0098 |
| Candida albicans | 0.039 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging method. Results indicate that compounds with similar structures can exhibit high radical scavenging activity, comparable to standard antioxidants like ascorbic acid. The presence of the oxopyridine moiety enhances its ability to donate electrons and neutralize free radicals .
Anticancer Activity
Recent studies have explored the anticancer properties of this compound, particularly its effects on cancer cell lines such as MCF-7 (breast cancer). The compound has been shown to induce apoptosis in these cells, increasing the apoptotic cell population significantly. This effect is attributed to its ability to activate apoptotic pathways, making it a candidate for further investigation as a potential anticancer agent .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives of pyridine compounds demonstrated that those containing halogen substituents exhibited enhanced antimicrobial activity. This compound was one of the most effective compounds tested against multiple bacterial strains .
- Antioxidant Capacity Assessment : The antioxidant activity was measured using the DPPH assay, where this compound showed a significant percentage of radical scavenging ability, confirming its potential as a natural antioxidant .
- Cancer Cell Line Study : In vitro tests on MCF-7 cells revealed that treatment with this compound led to a marked increase in apoptotic cells compared to control groups, suggesting its role in cancer therapy .
Q & A
Q. Methodology :
- Trialkylstannate-mediated coupling : React 5-chloro-2-hydroxypyridine with ethyl glyoxylate in the presence of trialkylstannates (e.g., tributylstannane) under inert conditions. Optimize temperature (80–100°C) and stoichiometry to minimize side reactions like ester hydrolysis .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency. Avoid protic solvents to prevent premature decomposition of intermediates .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate pyridinyl-oxygen bond activation, improving yields to >75% .
Basic: How is the molecular structure of this compound validated in crystallographic studies?
Q. Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethyl acetate/hexane mixtures. Use SHELX software for refinement, focusing on resolving bond lengths (e.g., C=O at ~1.21 Å) and torsion angles to confirm the pyridinone ring conformation .
- NMR corroboration : Compare experimental ¹³C NMR shifts (e.g., carbonyl carbons at ~165–170 ppm) with DFT-calculated values to validate electronic environments .
Advanced: What analytical techniques are optimal for assessing purity and detecting by-products?
Q. Methodology :
- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. Monitor for by-products like unreacted 5-chloro-2-hydroxypyridine (retention time ~8.2 min) .
- HPLC-DAD : Employ a C18 column with acetonitrile/water (70:30) mobile phase. Quantify impurities at 254 nm, ensuring <0.5% residual starting material .
Advanced: How does solvent choice impact reaction kinetics in its synthesis?
Q. Methodology :
- Solubility profiling : Pre-screen solvents via Hansen solubility parameters. Ethyl acetate (δD=7.7, δP=2.6) balances solubility of pyridinone intermediates without destabilizing the ester group .
- Kinetic studies : Conduct time-resolved NMR in deuterated solvents (e.g., DMSO-d₆) to track reaction progress and identify rate-limiting steps .
Advanced: What are the best practices for long-term storage to prevent degradation?
Q. Methodology :
- Inert atmosphere storage : Store under argon at –20°C in amber vials to inhibit hydrolysis. Monitor via periodic FT-IR for ester C=O band stability (~1740 cm⁻¹) .
- Lyophilization : For aqueous solutions, lyophilize and store as a solid to avoid acid-catalyzed decomposition .
Advanced: How is this compound utilized as an intermediate in pharmaceutical synthesis?
Q. Methodology :
- Edoxaban precursor : React with tert-butyl isocyanate under Mitsunobu conditions (DIAD, PPh₃) to form the pyridinone core. Purify via flash chromatography (hexane/EtOAc gradient) .
- Isotope labeling : Incorporate deuterium at the acetate moiety using D₂O/NaOD exchange, critical for pharmacokinetic tracer studies .
Advanced: How can researchers resolve contradictions in spectral data interpretation?
Q. Methodology :
- Multidimensional NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing N–H from O–H protons) .
- Computational validation : Compare experimental IR/Raman spectra with DFT (B3LYP/6-31G*) simulations to resolve structural ambiguities .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Q. Methodology :
- Flow chemistry : Implement continuous flow reactors with residence time <30 min to reduce side-product formation .
- Catalyst recycling : Use immobilized ZnCl₂ on silica gel, achieving >90% recovery over five cycles .
Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitutions?
Q. Methodology :
- Kinetic isotope effects (KIE) : Study deuterated analogs to identify whether bond cleavage (C–O vs. N–O) is rate-determining .
- DFT modeling : Map transition states (e.g., B3LYP/6-311++G**) to predict regioselectivity in pyridinone functionalization .
Advanced: How are crystallographic data discrepancies addressed during refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


